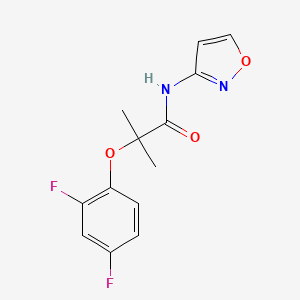
2-(2,4-difluorophenoxy)-N-3-isoxazolyl-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-difluorophenoxy)-N-3-isoxazolyl-2-methylpropanamide, also known as Difluoromethylornithine (DFMO), is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DFMO is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that catalyzes the first step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and parasitic infections.
作用機序
DFMO exerts its pharmacological effects by inhibiting ODC, which catalyzes the first step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the pathogenesis of various diseases. By inhibiting ODC, DFMO reduces the intracellular levels of polyamines, leading to inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune response.
Biochemical and physiological effects:
DFMO has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, modulation of the immune response, and reduction of inflammation. DFMO has also been shown to reduce the levels of polyamines in various tissues, including the brain, liver, and colon.
実験室実験の利点と制限
DFMO has several advantages for use in laboratory experiments. It is a well-characterized small molecule inhibitor with a known mechanism of action and has been extensively studied for its pharmacological effects in various diseases. DFMO is also relatively easy to synthesize and has good stability and solubility properties. However, DFMO has some limitations for use in laboratory experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. DFMO can also have off-target effects on other enzymes involved in polyamine metabolism, which may complicate the interpretation of experimental results.
将来の方向性
For research on DFMO include the development of more potent and selective inhibitors of ODC, the identification of biomarkers for patient selection and monitoring of therapeutic response, and the evaluation of combination therapies with other drugs to enhance efficacy and reduce toxicity. DFMO may also have potential applications in other diseases, such as neurodegenerative disorders and metabolic diseases, which warrant further investigation.
合成法
DFMO can be synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline with ethyl chloroformate to form 2,4-difluoroanilinoethyl carbamate, which is then reacted with hydroxylamine hydrochloride to form 2,4-difluoroanilinoethyl isoxazoline-3-carboxylate. The final step involves the reaction of 2,4-difluoroanilinoethyl isoxazoline-3-carboxylate with methylamine to form DFMO.
科学的研究の応用
DFMO has been extensively studied for its potential therapeutic applications in various diseases. In cancer, DFMO has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including breast, colon, and prostate cancer. DFMO has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In inflammation, DFMO has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. DFMO has also been studied for its potential therapeutic applications in parasitic infections, such as African sleeping sickness and Chagas disease.
特性
IUPAC Name |
2-(2,4-difluorophenoxy)-2-methyl-N-(1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O3/c1-13(2,12(18)16-11-5-6-19-17-11)20-10-4-3-8(14)7-9(10)15/h3-7H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLRWYGVHCWNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NOC=C1)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenoxy)-2-methyl-N-(1,2-oxazol-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene](/img/structure/B5141143.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5141156.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5141160.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5141167.png)
![6-ethyl-6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5141191.png)

![1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5141203.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-3-phenyl-2-propen-1-yl]piperidine](/img/structure/B5141217.png)
![({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride](/img/structure/B5141224.png)
![4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine](/img/structure/B5141231.png)

![sodium 2-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B5141245.png)
![4-[4-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5141251.png)
![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5141259.png)